molecular formula C7H6BrFO B2675090 3-Bromo-2-fluoro-4-methylphenol CAS No. 1805554-64-6

3-Bromo-2-fluoro-4-methylphenol

Cat. No.: B2675090
CAS No.: 1805554-64-6
M. Wt: 205.026
InChI Key: QDYVLIDJJDWKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-4-methylphenol is a phenolic compound that belongs to the group of halophenols. It is a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of phenols involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 2-bromo-4-methylphenol, involves the use of methylene dichloride, bromine, and p-cresol .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrFO. The molecular weight is 205.026. The structure of the molecule can be analyzed using various tools such as a structural formula editor and a 3D model viewer .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the presence of functional groups . For example, the properties of fluorous molecules are influenced by the presence of nonfluorous and fluorous domains .

Scientific Research Applications

Sensor Development for Metal Ion Detection

The study by Das et al. (2021) highlights the use of bromoaniline-based Schiff base chemosensors, closely related to 3-Bromo-2-fluoro-4-methylphenol, for the selective detection of Cu2+ and Zn2+ ions. These sensors, upon binding with metal ions, facilitate the construction of molecular memory devices due to their turn-off fluorescence quenching properties, showcasing the potential of bromo-substituted phenols in developing advanced sensing materials (Das et al., 2021).

Environmental Monitoring and Analysis

Genthner et al. (1989) employed isomeric fluorophenols, akin to this compound, to study the anaerobic transformation of phenol to benzoate, highlighting the role of these compounds in understanding environmental biodegradation processes. This research provides insight into how substituted phenols behave in natural sedimentary conditions, indicating their potential as markers for environmental transformations (Genthner et al., 1989).

Reaction Mechanism Elucidation

Tanak (2019) conducted a detailed DFT computational study on a compound closely related to this compound, exploring its molecular structure, electrostatic potential, and molecular orbital energies. This study aids in understanding the interaction capabilities of such bromo-fluoro substituted phenols with potential metal centers, thus shedding light on their reactive behavior and stability in various chemical environments (Tanak, 2019).

Safety and Hazards

3-Bromo-2-fluoro-4-methylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

3-bromo-2-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYVLIDJJDWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.